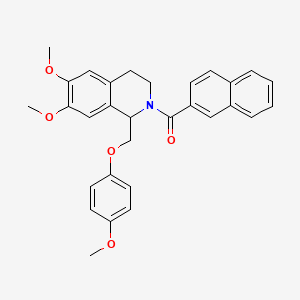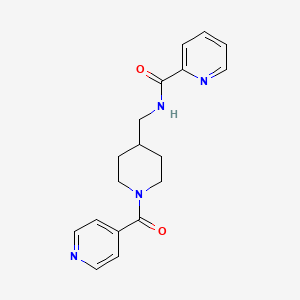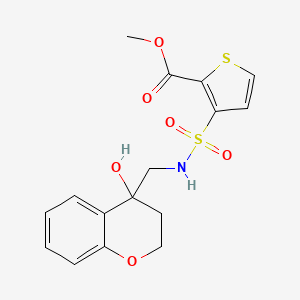
Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as MPPC and belongs to the class of carbamate derivatives. MPPC has shown potential as a therapeutic agent due to its unique structure and pharmacological properties.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel compounds starting from related pyrazinyl piperidinyl precursors, showing significant antibacterial activity. For instance, compounds synthesized using a base structure similar to Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate have been evaluated for their antibacterial efficacy, indicating promising results against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (El-Haggar et al., 2015).
Potential in Cancer Research
Compounds incorporating the pyrazinyl and piperidinyl moieties have been explored for their anti-tumor properties. A study on benzopyranylamine compounds, which share structural similarities, has identified several analogs as active against human breast, CNS, and colon cancer cell lines in vitro, highlighting the potential of these structures in cancer therapy (Jurd, 1996).
Inhibition of Adhesion Molecules
Piperidine carboxylic acid derivatives, closely related to the chemical structure of interest, have shown inhibitory activity on the upregulation of adhesion molecules such as ICAM-1. This activity suggests potential applications in inflammatory diseases and cancer metastasis, where adhesion molecules play a critical role (Kaneko et al., 2004).
Chemical Synthesis and Molecular Structure Analysis
The compound's structural components have been utilized in synthesizing and analyzing various chemical structures, demonstrating its versatility as a building block in organic synthesis. Studies have reported the synthesis of complex molecular structures, contributing to a deeper understanding of chemical interactions and molecular architecture (Okasha et al., 2022).
Photocatalytic and Electrocatalytic Performances
Research into the applications of related compounds in photocatalysis and electrocatalysis has revealed their potential in environmental and energy-related applications. These studies have focused on the degradation of organic dyes and the electrocatalytic reduction of hydrogen peroxide, showcasing the compound's utility in purifying water and generating clean energy (Hao et al., 2019).
properties
IUPAC Name |
methyl 4-[(1-pyrazin-2-ylpiperidin-4-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-26-19(25)16-4-2-15(3-5-16)18(24)22-12-14-6-10-23(11-7-14)17-13-20-8-9-21-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVBKJPRYFBKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-methoxy-4-[3-methoxy-4-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]phenyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2829036.png)

![N-(4-bromo-2-fluorophenyl)-1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2829041.png)
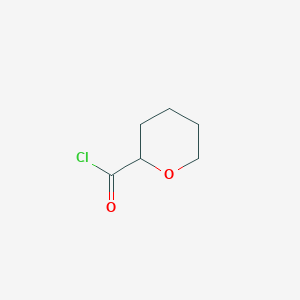
![6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2829043.png)

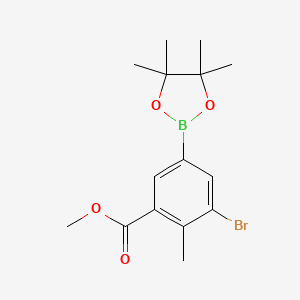
![3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B2829046.png)
![8-hexyl-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2829048.png)
![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)
![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)
